molecular formula C20H17NO3S B2411169 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 1421528-08-6

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2411169
CAS No.: 1421528-08-6
M. Wt: 351.42
InChI Key: IUHSRSLYHHLPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound characterized by the presence of furan, thiophene, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Furan and Thiophene Groups: The furan and thiophene groups are introduced through nucleophilic substitution reactions. For instance, furan-3-ylmethyl chloride can react with an amine derivative of benzofuran-2-carboxamide.

    Final Coupling: The final step involves coupling the furan and thiophene substituted intermediates under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, and epoxides.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and alkylated products.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of bioactive furan and thiophene rings. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the benzofuran moiety might engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzothiophene-2-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocycles with the benzofuran core provides a distinct set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21(13-15-8-10-23-14-15)9-7-17-5-3-11-25-17/h1-6,8,10-12,14H,7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSRSLYHHLPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.